molecular formula C24H35N3O5S B12736732 Oxolamine camsilate CAS No. 32601-57-3

Oxolamine camsilate

Cat. No.: B12736732
CAS No.: 32601-57-3
M. Wt: 477.6 g/mol
InChI Key: JFZBBAUZBXYODI-STOWLHSFSA-N
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Preparation Methods

The synthesis of oxolamine camsilate involves the reaction of oxolamine with camsilic acid. The detailed synthetic routes and reaction conditions are not widely documented in public literature. industrial production methods typically involve standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification processes .

Chemical Reactions Analysis

Oxolamine camsilate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Oxolamine camsilate has several scientific research applications, including:

Mechanism of Action

Oxolamine camsilate exerts its effects by reducing the irritation of the nervous receptors in the respiratory tract. It possesses anti-inflammatory activity, which helps to alleviate cough and other symptoms of respiratory tract inflammation. The molecular targets and pathways involved include the inhibition of the formation of N-acetylneuraminic acid, which is an early and sensitive warning signal in the inflammatory process .

Comparison with Similar Compounds

Oxolamine camsilate belongs to the class of organic compounds known as phenyloxadiazoles. Similar compounds include:

This compound is unique in its dual action as a cough suppressant and anti-inflammatory agent, making it a valuable compound in the treatment of respiratory tract inflammation .

Properties

CAS No.

32601-57-3

Molecular Formula

C24H35N3O5S

Molecular Weight

477.6 g/mol

IUPAC Name

N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C14H19N3O.C10H16O4S/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h5-9H,3-4,10-11H2,1-2H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1

InChI Key

JFZBBAUZBXYODI-STOWLHSFSA-N

Isomeric SMILES

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C

Canonical SMILES

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Origin of Product

United States

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